N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide
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Overview
Description
“N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide” is a complex organic compound that features a variety of functional groups, including cyano, trifluoromethyl, methylamino, and triazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide” typically involves multi-step organic synthesis. The key steps may include:
Formation of the cyano-trifluoromethyl benzyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction.
Cyclohexane carboxamide formation:
Triazinyl group attachment: The triazinyl group can be introduced via nucleophilic substitution reactions, often using triazine derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino and cyclohexane groups.
Reduction: Reduction reactions can occur at the cyano group, potentially converting it to an amine.
Substitution: The triazinyl and benzyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylamino group could yield a nitroso or nitro derivative, while reduction of the cyano group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, it may serve as a probe or inhibitor for studying specific biochemical pathways, especially those involving the triazinyl group.
Medicine
Potential medicinal applications could include its use as a drug candidate for treating diseases where modulation of the involved pathways is beneficial.
Industry
In industry, this compound might be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of “N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide” would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific properties such as enhanced binding affinity, stability, or reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H24F3N7O |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H24F3N7O/c1-12-28-19(26-2)31-20(29-12)30-16-5-3-4-14(9-16)18(32)27-11-15-7-6-13(10-25)8-17(15)21(22,23)24/h6-8,14,16H,3-5,9,11H2,1-2H3,(H,27,32)(H2,26,28,29,30,31) |
InChI Key |
LQHDJQIMETZMPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)NC2CCCC(C2)C(=O)NCC3=C(C=C(C=C3)C#N)C(F)(F)F)NC |
Origin of Product |
United States |
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